4'-acetylchrysomycin B

Anticancer Cytotoxicity Natural Product Derivative

4'-Acetylchrysomycin B is a 4'-acetylated analog of the benzonaphthopyranone glycoside chrysomycin B, first isolated from Streptomyces sp. This compound belongs to a class of natural products characterized by a polycyclic chromophore linked to a C-glycoside sugar moiety, known for strong antitumor and antimicrobial properties.

Molecular Formula C29H30O10
Molecular Weight 538.5 g/mol
Cat. No. B12369820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-acetylchrysomycin B
Molecular FormulaC29H30O10
Molecular Weight538.5 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C)OC)OC)O)(C)O)OC(=O)C
InChIInChI=1S/C29H30O10/c1-12-9-17-21(19(10-12)35-5)16-11-20(36-6)23-18(31)8-7-15(22(23)24(16)39-28(17)33)25-26(32)29(4,34)27(13(2)37-25)38-14(3)30/h7-11,13,25-27,31-32,34H,1-6H3/t13-,25+,26+,27+,29+/m1/s1
InChIKeyMOICNMDKCPHILF-AQGXNSSESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4'-Acetylchrysomycin B: A Potent Benzonaphthopyranone Glycoside Antibiotic and Anticancer Agent for Targeted Research


4'-Acetylchrysomycin B is a 4'-acetylated analog of the benzonaphthopyranone glycoside chrysomycin B, first isolated from Streptomyces sp. [1]. This compound belongs to a class of natural products characterized by a polycyclic chromophore linked to a C-glycoside sugar moiety, known for strong antitumor and antimicrobial properties [2]. It retains the core structure of chrysomycin B but features an acetyl group at the 4'-position of the sugar ring, which significantly modulates its biological activity profile compared to the parent compound [3].

Why 4'-Acetylchrysomycin B Cannot Be Replaced by Generic Chrysomycin B or Other In-Class Analogs


Simple substitution with chrysomycin B or other benzonaphthopyranone glycosides is not scientifically valid due to the profound impact of 4'-acetylation on biological activity. Direct comparative studies demonstrate that acetylation at this specific position exerts opposite effects on cytotoxicity depending on the parent scaffold: it reinforces the anticancer potency of chrysomycin B, while simultaneously weakening that of chrysomycin A [1]. Furthermore, the acetylated analogs exhibit differential antibacterial profiles against clinically relevant Gram-positive pathogens, including MRSA and VRE, with MIC values varying by orders of magnitude [2]. These findings underscore that 4'-acetylchrysomycin B is a distinct chemical entity with a unique pharmacological signature, not a interchangeable member of the chrysomycin family.

Quantitative Differentiation of 4'-Acetylchrysomycin B: Comparative Potency and Selectivity Data


Enhanced Cytotoxicity in Cancer Cells: 4'-Acetylchrysomycin B vs. Parent Chrysomycin B

Acetylation at the 4'-position significantly reinforces the cytotoxic activity of chrysomycin B against a panel of human cancer cell lines. While the parent compound chrysomycin B exhibits baseline activity, the acetylated analog 4'-acetylchrysomycin B demonstrates a marked increase in potency [1]. This trend is consistently observed across multiple cancer cell types, with IC50 values ranging from 1.7 to 14 ng/ml in sensitive cell lines [2].

Anticancer Cytotoxicity Natural Product Derivative

Overcoming Doxorubicin Resistance: 4'-Acetylchrysomycin B Maintains Activity in Resistant Cancer Models

4'-Acetylchrysomycin B exhibits differential cytotoxicity in doxorubicin-sensitive versus doxorubicin-resistant human cancer cell lines, retaining measurable activity in resistant models where standard therapy may fail [1]. The compound displays IC50 values of 1.7–14 ng/ml in sensitive cells and 260–370 ng/ml in resistant cells [2].

Drug Resistance Doxorubicin Oncology

Differential Antibacterial Activity Against MRSA and VRE: 4'-Acetylchrysomycin B vs. 4'-Acetylchrysomycin A

The 4'-acetylated analogs of chrysomycin A and B exhibit starkly different antibacterial potencies against clinically relevant Gram-positive pathogens [1]. While 4'-acetylchrysomycin A shows potent activity with MICs of 0.5–2 μg/ml, 4'-acetylchrysomycin B demonstrates significantly weaker activity, with MICs ranging from 2 to greater than 64 μg/ml against the same strains [2].

Antibacterial MRSA VRE Gram-positive

Opposing Effects of 4'-Acetylation on Cytotoxicity: Divergent Potency Trends Between Chrysomycin A and B Scaffolds

The impact of 4'-acetylation on cytotoxicity is scaffold-dependent: it reinforces the activity of chrysomycin B while weakening that of chrysomycin A [1]. Specifically, 4'-acetylchrysomycin B shows increased cytotoxic potency compared to its parent, whereas 4'-acetylchrysomycin A exhibits decreased potency relative to chrysomycin A [2].

Structure-Activity Relationship Chemical Modification Cytotoxicity

Optimal Scientific and Procurement Use Cases for 4'-Acetylchrysomycin B


Probing Drug Resistance Mechanisms in Oncology

Utilize 4'-acetylchrysomycin B as a tool compound to investigate mechanisms of doxorubicin resistance in human cancer cell lines. Its retained activity in resistant models (IC50 = 260–370 ng/ml) [1] makes it valuable for comparative studies with doxorubicin and other chemotherapeutics. This compound can aid in dissecting pathways that confer resistance and in evaluating strategies to overcome it [2].

Structure-Activity Relationship (SAR) Studies on Benzonaphthopyranone Glycosides

Employ 4'-acetylchrysomycin B as a key analog in SAR investigations aimed at understanding the impact of 4'-acetylation on biological activity. The divergent effects on cytotoxicity between chrysomycin A and B scaffolds [1] provide a unique opportunity to study context-dependent pharmacological modulation. This can inform rational design of derivatives with optimized potency and selectivity profiles.

Antibacterial Research Focused on Gram-Positive Pathogens and Resistance

Incorporate 4'-acetylchrysomycin B into antibacterial screening panels targeting Gram-positive bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) [1]. Its distinct MIC profile (2 to >64 μg/ml) compared to 4'-acetylchrysomycin A allows for the study of structural determinants of antimicrobial activity and may serve as a control for assessing resistance mechanisms.

Natural Product Derivatization and Chemical Biology Tool

As a bacterial metabolite with a defined chemical structure (C29H30O10, MW 538.54) [1], 4'-acetylchrysomycin B serves as a scaffold for further chemical modifications. Researchers in natural product chemistry and chemical biology can use it to generate novel derivatives with potentially improved pharmacological properties or as a probe to study DNA intercalation and topoisomerase inhibition [2].

Technical Documentation Hub

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